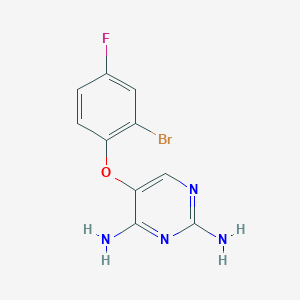

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

5-(2-bromo-4-fluorophenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN4O/c11-6-3-5(12)1-2-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZRFJOYIBVJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226080 | |

| Record name | 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620482-41-8 | |

| Record name | 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediamine, 5-(2-bromo-4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents on the pyrimidine ring. The compound can be synthesized through methods that include nucleophilic substitution reactions and coupling reactions involving bromo and fluorinated phenolic derivatives. The following table summarizes the key steps in its synthesis:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Bromo-4-fluorophenol, pyrimidine derivative | Base, solvent |

| 2 | Coupling reaction | Amines (e.g., diamines) | Heat, catalyst |

| 3 | Purification | Column chromatography | Solvent gradient |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potent activity against COX-2 with IC50 values around .

Antiparasitic Activity

The compound has also been evaluated for its potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in malaria parasites. In vitro assays revealed promising inhibitory activity against both wild-type and mutant strains of DHFR, with Ki values ranging from to . This suggests that modifications to the pyrimidine structure can enhance binding affinity and selectivity for the target enzyme.

Antimicrobial Activity

In addition to its anti-inflammatory and antiparasitic effects, this compound has been assessed for antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : Electron-withdrawing groups such as bromine and fluorine enhance the potency against COX enzymes.

- Hydrophobic Interactions : The presence of hydrophobic substituents improves binding affinity to DHFR by facilitating better interaction within the active site .

- Flexibility : Introducing flexible linkers in the structure has been shown to increase antiplasmodial activity by allowing better accommodation within the enzyme's active site .

Case Studies

Several case studies have documented the biological activities of related pyrimidine compounds:

- Anti-inflammatory Efficacy : A study evaluated a series of pyrimidines for their ability to inhibit COX enzymes in vitro, revealing that compounds with similar structures to 5-(2-Bromo-4-fluorophenoxy)pyrimidine exhibited comparable efficacy to indomethacin .

- Antiparasitic Potential : Research focused on pyrimidine derivatives as inhibitors of P. falciparum DHFR demonstrated that specific modifications led to significant decreases in IC50 values against resistant strains .

- Antimicrobial Properties : A comparative analysis showed that certain substituted pyrimidines had enhanced antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine has been identified as a dual inhibitor of cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. The inhibition of these kinases can lead to significant implications in cancer therapy:

- CDK6 Inhibition : This action disrupts cell cycle progression, resulting in cell cycle arrest. It is particularly relevant in the context of cancers characterized by uncontrolled cell proliferation.

- CDK9 Inhibition : By affecting transcription elongation through phosphorylation of RNA polymerase II, this compound influences gene expression. This dual inhibition can alter cellular responses and may provide therapeutic benefits in various cancers .

Cellular Effects

The compound's influence on cellular processes is profound:

- Impact on Cellular Metabolism : By affecting metabolic enzymes, it can lead to changes in energy production and utilization within cells.

- Long-term Stability and Efficacy : Laboratory studies indicate that the compound's stability can vary under different conditions, which affects its long-term efficacy. Over time, degradation may lead to reduced biological activity .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 5-(2-Bromo-4-fluorophenoxy)pyrimidine-2,4-diamine with similar compounds:

Key Observations :

- Halogen vs. Alkyl/Methoxy Groups : The target compound’s bromo-fluoro substitution contrasts with bulkier groups (e.g., isopropyl, methoxy) in AF-353 and RO4, which may enhance DHFR binding affinity due to hydrophobic interactions .

- Radiotracers: Fluorine-18 derivatives (e.g., ) prioritize radioisotope incorporation for imaging, unlike the target compound’s non-radioactive halogens.

DHFR Inhibition

- The iodo and methoxy groups likely enhance enzyme binding compared to the target compound’s smaller halogens.

- 5-(2-(sec-butyl)-5-chloro-4-methoxyphenoxy): Demonstrated dual kinase/DHFR inhibition, with a 65% synthesis yield . The sec-butyl group may improve membrane permeability.

- Pyrimidine-2,4-diamines : Substitution at the 5-position (as in the target compound) correlates with superior antiplasmodial activity (IC₅₀ = 0.86–26.55 µM) compared to 6-position analogs .

Physicochemical and Commercial Considerations

- Solubility and Stability : The bromo-fluoro substituents may reduce solubility compared to methoxy or benzyl-containing analogs.

- Commercial Availability : The target compound is listed as discontinued by CymitQuimica , whereas AF-353 and imaging derivatives are actively researched .

Preparation Methods

Synthesis of 2,4-Dimethoxy-5-bromopyrimidine Intermediate

A key intermediate is 2,4-dimethoxy-5-bromopyrimidine, which can be synthesized via the following steps:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Uracil + Phosphorus oxychloride (POCl3), reflux 10 h | Chlorination and ring modification to form 2,4-dichloropyrimidine intermediate | 95% yield |

| 2 | 2,4-Dichloropyrimidine + Methanol + Sodium methoxide, reflux 2 h | Methoxy substitution at 2 and 4 positions to obtain 2,4-dimethoxypyrimidine | 96.1% yield |

| 3 | 2,4-Dimethoxypyrimidine + Bromine (Br2), 15-35 °C, 0.5-2 h | Bromination at 5-position to get 2,4-dimethoxy-5-bromopyrimidine | Purity > 99%, yield > 88.9% |

The process involves careful control of molar ratios and temperatures to maximize yield and purity. Methanol is used as solvent and is recovered under reduced pressure after bromination. The product is isolated by distillation.

Introduction of the 2-Bromo-4-fluorophenoxy Group

The 2-bromo-4-fluorophenoxy moiety is introduced via nucleophilic substitution reactions using appropriately substituted phenol derivatives.

- The 2-bromo-4-fluorophenol or related acetophenone derivatives serve as precursors.

- For example, 2-bromo-4-fluoroacetophenone can be converted into the corresponding amino or phenoxy derivatives through reactions with hexamethylenetetramine and acid hydrolysis, yielding intermediates suitable for coupling.

- The phenoxy group is then attached to the pyrimidine core by reacting the brominated pyrimidine intermediate with the phenol derivative under basic conditions, often using potassium carbonate or sodium methoxide as base in polar aprotic solvents like acetone or methanol.

Amination at Pyrimidine 2 and 4 Positions

The diamine functionality at positions 2 and 4 of the pyrimidine ring is introduced through substitution reactions:

- Amination can be performed on 2,4-dichloropyrimidine or 2,4-dimethoxypyrimidine intermediates by reaction with ammonia or amine sources under reflux conditions.

- Alternatively, nucleophilic aromatic substitution with ammonia or amines on halogenated pyrimidines leads to 2,4-diaminopyrimidine derivatives.

- The presence of electron-withdrawing groups (e.g., bromine, fluorine) facilitates these substitutions.

One-Step and Industrially Viable Methods

Recent patents describe efficient one-step or streamlined methods for preparing brominated pyrimidine intermediates, which are crucial for the final compound synthesis:

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine | Uracil + POCl3 | Reflux 10 h | 95 | Chlorination |

| 2 | 2,4-Dimethoxypyrimidine | 2,4-Dichloropyrimidine + MeOH + Sodium methoxide | Reflux 2 h | 96.1 | Methoxy substitution |

| 3 | 2,4-Dimethoxy-5-bromopyrimidine | 2,4-Dimethoxypyrimidine + Br2 | 15-35 °C, 0.5-2 h | >88.9 | Bromination, purity >99% |

| 4 | 5-(2-Bromo-4-fluorophenoxy)pyrimidine intermediate | 2,4-Dimethoxy-5-bromopyrimidine + 2-bromo-4-fluorophenol derivative | Basic conditions, reflux | Variable | Nucleophilic aromatic substitution |

| 5 | This compound | Amination of pyrimidine positions 2 and 4 | Ammonia or amine, reflux | Variable | Diamine formation |

Research Findings and Analytical Data

- The purity of intermediates and final products is confirmed by liquid-phase chromatography and nuclear magnetic resonance (NMR) spectroscopy, showing high purity and correct substitution patterns.

- Single-crystal X-ray diffraction data for related diaminopyrimidine derivatives confirm the structural integrity and substitution positions.

- Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and purity, emphasizing the need for precise control in synthesis.

- The use of commercially available, low-cost reagents (uracil, phosphorus oxychloride, methanol, sodium methoxide, bromine) supports industrial scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.